molecular formula C18H15N3O3S B5171210 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide

3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide

Cat. No. B5171210
M. Wt: 353.4 g/mol
InChI Key: XLFJDCVHENWAGZ-UHFFFAOYSA-N
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Description

3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, also known as PSB-603, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PSB-603 belongs to the class of N-acyl-3-aminopyridine derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide involves the inhibition of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide inhibits the activity of COX-2, reducing the production of prostaglandins and thus reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to have anti-viral properties, inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in lab experiments is its specificity for COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting other pathways. However, one limitation of using 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide is its potential toxicity. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to be toxic to certain cell types at high concentrations, and care must be taken to ensure that concentrations used in experiments are not toxic.

Future Directions

There are several future directions for research on 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. One area of interest is the potential use of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in the treatment of cancer. Further studies are needed to determine the efficacy of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in different types of cancer and to optimize dosing and delivery methods. Another area of interest is the potential use of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in the treatment of viral infections. Studies are needed to determine the effectiveness of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide against different types of viruses and to optimize dosing and delivery methods. Additionally, further studies are needed to determine the potential side effects of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide and to develop methods to minimize toxicity.

Synthesis Methods

The synthesis of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide involves the reaction of 3-aminopyridine with benzoyl chloride, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

3-(benzenesulfonamido)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-18(20-16-8-5-11-19-13-16)14-6-4-7-15(12-14)21-25(23,24)17-9-2-1-3-10-17/h1-13,21H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFJDCVHENWAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(phenylsulfonyl)amino]-N-(pyridin-3-yl)benzamide

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